2-Bromo-N-(4-isopropylbenzyl)propanamide

Descripción

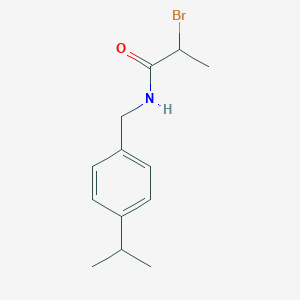

2-Bromo-N-(4-isopropylbenzyl)propanamide is a brominated propanamide derivative featuring a 4-isopropylbenzyl substituent on the amide nitrogen. The isopropyl group in the 4-position of the benzyl ring introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological activity. Bromine at the α-position of the propanamide chain enhances electrophilicity, making it a candidate for nucleophilic substitution reactions in synthetic chemistry.

Propiedades

IUPAC Name |

2-bromo-N-[(4-propan-2-ylphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-9(2)12-6-4-11(5-7-12)8-15-13(16)10(3)14/h4-7,9-10H,8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCYUJSMLIZOHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Based on its structure, it may interact with proteins or enzymes that have affinity for amide or bromine-containing compounds.

Mode of Action

The compound contains a bromine atom, which is often involved in electrophilic aromatic substitution reactions. The compound also contains an amide group, which can participate in various organic reactions to form other useful compounds for synthesis.

Biochemical Pathways

Amides like propanamide can participate in a hofmann rearrangement to produce amines. This suggests that 2-Bromo-N-(4-isopropylbenzyl)propanamide might affect pathways involving amine metabolism.

Actividad Biológica

2-Bromo-N-(4-isopropylbenzyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H16BrNO

- Molecular Weight : 270.17 g/mol

The synthesis of this compound typically involves the bromination of N-(4-isopropylbenzyl)propanamide, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study focused on the structure-activity relationship (SAR) of similar compounds showed that modifications in the molecular structure could enhance antibacterial properties. The compound's effectiveness against Gram-positive and Gram-negative bacteria suggests its potential as a lead compound in antibiotic development .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines. The compound demonstrated notable cytotoxicity against human breast adenocarcinoma (MCF-7) and human melanoma (MEL-8) cell lines, with IC50 values indicating effective inhibition of cell proliferation. Flow cytometry assays revealed that the compound induces apoptosis in these cancer cells, highlighting its potential as an anticancer agent .

The proposed mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways, leading to reduced viability in cancer cells.

- Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially disrupting membrane integrity and function.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15.63 | Anticancer (MCF-7) |

| Doxorubicin | 0.11 | Anticancer (MCF-7) |

| Other Analogues | Varies | Antimicrobial |

This table illustrates that while this compound shows promising activity, it is less potent than established chemotherapeutic agents like Doxorubicin.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antibacterial Activity : A study highlighted the effectiveness of structurally similar compounds against resistant bacterial strains, emphasizing the need for novel antibiotics in clinical settings .

- Cytotoxicity Studies : Research demonstrated that modifications to the aromatic ring system could enhance the anticancer properties of amide derivatives, suggesting a pathway for optimizing this compound for better efficacy .

- Mechanistic Insights : Investigations into the compound's mechanism revealed that it may act through multiple pathways, including apoptosis induction and inhibition of cell cycle progression in cancer cells .

Aplicaciones Científicas De Investigación

Synthetic Chemistry

2-Bromo-N-(4-isopropylbenzyl)propanamide serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles, facilitating the formation of new compounds.

- Coupling Reactions : It can be used in cross-coupling reactions to create more complex molecular architectures.

Biological Research

The compound has shown potential in several biological applications:

- Enzyme Inhibition Studies : Research indicates that derivatives of this compound may act as enzyme inhibitors, which can be critical for understanding metabolic pathways and developing pharmaceuticals.

- Anticancer Activity : Preliminary studies suggest that similar compounds exhibit selective cytotoxicity against various cancer cell lines, indicating potential use in cancer therapies.

Pharmaceutical Development

The structural features of this compound make it a candidate for drug development:

- Antimicrobial Properties : Compounds with similar structures have demonstrated antibacterial and antifungal activities, suggesting that this compound could be explored for its therapeutic potential against infections.

- Antioxidant Activity : Some derivatives have shown significant radical scavenging abilities, indicating potential applications in oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of compounds related to this compound:

- Anticancer Efficacy : A study evaluated a series of propanamide derivatives for their cytotoxic effects on human glioblastoma and breast cancer cell lines. Results indicated that modifications to the structure could enhance anticancer activity significantly.

- Antioxidant Activity Assessment : Research utilizing the DPPH radical scavenging assay demonstrated that certain derivatives exhibited antioxidant activities comparable to established antioxidants like ascorbic acid.

- Antimicrobial Testing : In vitro studies on related compounds showed effective antibacterial action against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents.

Summary Table of Biological Activities

Comparación Con Compuestos Similares

Steric and Electronic Effects

Crystallographic Insights

- Crystal Packing : The triclinic crystal system of 2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide (space group P1, Z=2) reveals intermolecular N–H···O hydrogen bonding, stabilizing the lattice . Similar packing may occur in the target compound, influencing solubility and melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.